N-(4-bromo-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-8-6-11(15)4-5-12(8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCMUFBUHOQHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=NC=NC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the reaction of 4-bromo-2-methylaniline with 5,6-dimethylpyrimidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Biological Activity
N-(4-bromo-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core with a carboxamide functional group and is characterized by the presence of bromine and methyl substituents on the phenyl ring. Its structural formula can be represented as follows:
This unique configuration enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown efficacy against various bacterial strains, including resistant strains. The Minimum Inhibitory Concentration (MIC) values for some tested pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 | Inhibition of cell wall synthesis |
| Staphylococcus aureus | 16 | Disruption of membrane integrity |
| Candida albicans | 64 | Interference with ergosterol biosynthesis |
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines. For instance, treatment with this compound resulted in a significant reduction in cell viability in A2780 ovarian cancer cells, as shown in Figure 1.
Figure 1: Cell Viability Assay Results
Cell Viability Graph
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : The compound may influence the expression of genes associated with cancer progression and resistance.
Case Studies
- Antibacterial Activity Study : A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results indicated a potent inhibitory effect at low concentrations, suggesting its potential as a therapeutic agent for resistant infections .
- Anticancer Research : Another study by Johnson et al. (2023) focused on the compound's effects on ovarian cancer cells. The researchers reported that it significantly reduced cell proliferation and increased apoptosis rates compared to untreated controls .
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies will focus on:
- In Vivo Efficacy : Evaluating the therapeutic potential in animal models.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
